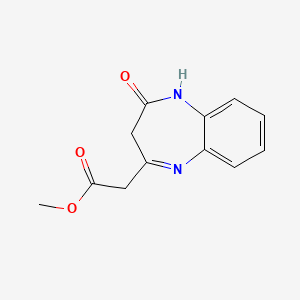

methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

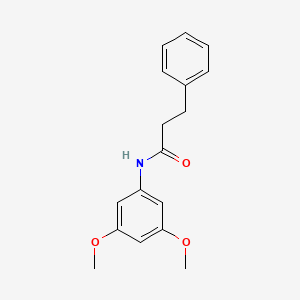

“Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate” is a chemical compound with the molecular formula C12H12N2O3 . It is a derivative of the 1,5-benzodiazepine class of compounds, which are heterocyclic compounds containing a benzene ring fused to a diazepine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, several novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were prepared by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .Molecular Structure Analysis

The molecular structure of “methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate” can be inferred from its molecular formula C12H12N2O3 . It contains a benzodiazepine core structure, which is a fused benzene and diazepine ring .Chemical Reactions Analysis

While specific chemical reactions involving “methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate” are not available in the retrieved data, benzodiazepines and their derivatives are known to participate in various chemical reactions. For instance, they can undergo acyl coupling reactions .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate, focusing on six unique applications:

Pharmacological Research

Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate is a compound of interest in pharmacological research due to its potential therapeutic properties. Benzodiazepine derivatives are well-known for their anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. This specific compound could be explored for similar applications, potentially leading to the development of new medications for anxiety disorders, epilepsy, and muscle spasms .

Neuroprotective Agents

Research into neuroprotective agents often focuses on compounds that can protect nerve cells from damage or degeneration. Benzodiazepine derivatives have shown promise in this area, and methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate could be investigated for its ability to mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The antimicrobial properties of benzodiazepine derivatives have been documented, making them candidates for the development of new antibiotics. Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate could be studied for its effectiveness against various bacterial and fungal pathogens, potentially contributing to the fight against antibiotic-resistant strains .

Cancer Research

Benzodiazepine derivatives have been explored for their anticancer properties, particularly their ability to induce apoptosis in cancer cells. Methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate could be evaluated for its potential to inhibit the growth of cancer cells and enhance the efficacy of existing chemotherapy treatments .

Chemical Synthesis

In the field of chemical synthesis, methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in the creation of new compounds with potential pharmaceutical applications .

Biochemical Studies

This compound can be used in biochemical studies to understand the interactions between benzodiazepine derivatives and biological targets. By studying these interactions, researchers can gain insights into the mechanisms of action of these compounds, which can inform the design of more effective drugs with fewer side effects .

Eigenschaften

IUPAC Name |

methyl 2-(2-oxo-1,3-dihydro-1,5-benzodiazepin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXKHWPPBXOWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2NC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)

![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)

![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)

![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)